molecular formula C52H82BaO4 B12644408 1-Phenylicosane-1,3-dione, barium salt CAS No. 83581-80-0

1-Phenylicosane-1,3-dione, barium salt

Cat. No.: B12644408
CAS No.: 83581-80-0
M. Wt: 908.5 g/mol
InChI Key: YWUPXQAIIWTHAZ-WNWKWAFMSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylicosane-1,3-dione, barium salt is a chemical compound with the molecular formula C26H42O2Ba. It is known for its applications in various fields, including chemistry and industry. This compound is a derivative of 1-Phenylicosane-1,3-dione, where barium is introduced to form a salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenylicosane-1,3-dione, barium salt typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

1-Phenylicosane-1,3-dione, barium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenylicosane-1,3-dione, barium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenylicosane-1,3-dione, barium salt involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Phenylicosane-1,3-dione: The parent compound without the barium salt.

    1-Phenylicosane-1,3-dione, calcium salt: A similar compound where calcium is used instead of barium.

    1-Phenylicosane-1,3-dione, magnesium salt: Another similar compound with magnesium.

Uniqueness

1-Phenylicosane-1,3-dione, barium salt is unique due to its specific interactions with barium, which can influence its chemical properties and reactivity. The presence of barium can enhance certain applications, such as catalysis and industrial processes, making it distinct from its analogs .

Properties

CAS No.

83581-80-0

Molecular Formula

C52H82BaO4

Molecular Weight

908.5 g/mol

IUPAC Name

barium(2+);(Z)-3-oxo-1-phenylicos-1-en-1-olate

InChI

InChI=1S/2C26H42O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)23-26(28)24-20-17-16-18-21-24;/h2*16-18,20-21,23,28H,2-15,19,22H2,1H3;/q;;+2/p-2/b2*26-23-;

InChI Key

YWUPXQAIIWTHAZ-WNWKWAFMSA-L

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)/C=C(\[O-])/C1=CC=CC=C1.CCCCCCCCCCCCCCCCCC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Ba+2]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C=C(C1=CC=CC=C1)[O-].CCCCCCCCCCCCCCCCCC(=O)C=C(C1=CC=CC=C1)[O-].[Ba+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.